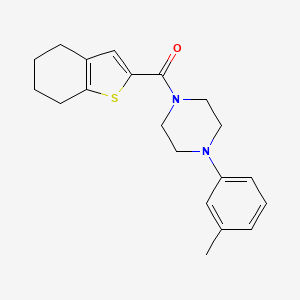

![molecular formula C16H22N4O4S B2677032 1,3-二甲基-N-(3-吗啉基丙基)-2,4-二氧代-1,2,3,4-四氢噻吩[2,3-d]嘧啶-6-羧酰胺 CAS No. 946257-34-7](/img/structure/B2677032.png)

1,3-二甲基-N-(3-吗啉基丙基)-2,4-二氧代-1,2,3,4-四氢噻吩[2,3-d]嘧啶-6-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of pyrano[2,3-d]pyrimidine . Pyrano[2,3-d]pyrimidines are a type of heterocyclic compound that have been used in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds often involves the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives . This reaction is used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds .Molecular Structure Analysis

The molecular structure of similar compounds involves a pyrano[2,3-d]pyrimidine scaffold . This structure is characterized by a pyrimidine ring fused with a pyran ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve photochemical processes . For example, photo-excited state functions generated from Na2 eosin Y have been employed as direct hydrogen atom transfer (HAT) catalysts by visible light mediated in the air atmosphere .科学研究应用

新化合物的合成

研究重点在于合成源自噻吩并嘧啶结构的新化合物,旨在探索其生物活性。例如,源自苯并呋喃和噻唑并嘧啶结构的化合物已被合成,以了解其潜在的抗炎和镇痛特性。这些化合物被评估为 COX-1/COX-2 抑制剂,并表现出显着的镇痛和抗炎活性,其中一些与标准药物如双氯芬酸钠相比,显示出更高的 COX-2 选择性、镇痛保护和抗炎活性 (Abu‐Hashem 等人,2020)。

抗菌活性

6-氧嘧啶基苯甲酰胺衍生物的设计和合成已经完成,对一系列革兰氏阳性菌和革兰氏阴性菌以及致病真菌表现出有希望的体外结果。其中,吗啉取代的二氢嘧啶酮甲酰胺显示出有效的抗菌特性,表明吗啉和嘧啶结构在开发新的抗菌剂中的重要性 (Devarasetty 等人,2019)。

杂环合成

另一个重点是合成包含噻氧嘧啶部分的杂环化合物,旨在获得新的 N-环烷烃、吗啉和哌嗪衍生物。这些工作突出了噻氧嘧啶在生成具有潜在药理应用的不同化学结构方面的多功能性 (Ho & Suen,2013)。

创新合成方法

研究还包括为吡啶并[2,3-d]嘧啶-6-甲酰胺衍生物开发创新合成方法,展示高效、一步、四组分缩合反应。这些方法允许在温和条件下合成双取代衍生物,为生成复杂分子提供了一种简化的途径 (Shaabani 等人,2009)。

未来方向

The future directions in the research of similar compounds may involve the development of more efficient synthesis methods and the exploration of their biological activities . For example, research is being conducted to expand the use of non-metallic organic dyes in the synthesis of pyrano[2,3-d]pyrimidine scaffolds .

属性

IUPAC Name |

1,3-dimethyl-N-(3-morpholin-4-ylpropyl)-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4S/c1-18-14(22)11-10-12(25-15(11)19(2)16(18)23)13(21)17-4-3-5-20-6-8-24-9-7-20/h10H,3-9H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBGVHPGABSITK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(S2)C(=O)NCCCN3CCOCC3)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-N-(3-morpholinopropyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-Fluorosulfonyloxybenzoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2676949.png)

![Ethyl 5-(4-isopropylphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2676950.png)

![2-{[1-(2-Hydroxyquinoline-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2676952.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2676953.png)

![6-Methyl-3-[2-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2676954.png)

![3-Butyl-1-[(2-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![3-Methyl-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2676958.png)

![2-(4-butoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2676962.png)

![1-(4-fluorophenyl)-5-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2676966.png)

![2-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2676968.png)